(1-cyclopropyl-1H-imidazol-2-yl)methanethiol

Catalog No.
S13831331
CAS No.
M.F
C7H10N2S
M. Wt
154.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-cyclopropyl-1H-imidazol-2-yl)methanethiol

Product Name

(1-cyclopropyl-1H-imidazol-2-yl)methanethiol

IUPAC Name

(1-cyclopropylimidazol-2-yl)methanethiol

Molecular Formula

C7H10N2S

Molecular Weight

154.24 g/mol

InChI

InChI=1S/C7H10N2S/c10-5-7-8-3-4-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2

InChI Key

UKHZWIUITAHXQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN=C2CS

The compound (1-cyclopropyl-1H-imidazol-2-yl)methanethiol is a sulfur-containing organic molecule characterized by the presence of a cyclopropyl group attached to an imidazole ring, with a thiol functional group (-SH) linked to a methylene bridge. Its molecular formula is C6H8N2SC_6H_8N_2S, and it is noted for its potential applications in medicinal chemistry due to its unique structural features. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which contributes to the compound's reactivity and biological activity.

The reactivity of (1-cyclopropyl-1H-imidazol-2-yl)methanethiol primarily involves nucleophilic substitution reactions due to the presence of the thiol group. This compound can participate in:

  • Nucleophilic addition: The thiol group can act as a nucleophile, reacting with electrophiles such as alkyl halides or carbonyl compounds.
  • Oxidation reactions: The thiol can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Formation of metal complexes: The sulfur atom can coordinate with metal ions, forming complexes that may exhibit catalytic properties.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds containing imidazole rings often exhibit significant biological activities. (1-cyclopropyl-1H-imidazol-2-yl)methanethiol may possess properties such as:

  • Antimicrobial activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer properties: Some imidazole derivatives are known for their ability to inhibit cancer cell proliferation.
  • Enzyme inhibition: The compound could potentially act as an inhibitor for certain enzymes, similar to other thiol-containing compounds.

Further studies are required to fully elucidate its biological profile and therapeutic potential.

The synthesis of (1-cyclopropyl-1H-imidazol-2-yl)methanethiol can be approached through several methods:

  • Cyclization reactions: Starting from cyclopropylamine and appropriate aldehydes or ketones, cyclization can yield the imidazole ring.
  • Thiol formation: The introduction of the thiol group can be achieved via the reaction of an appropriate precursor (such as a halide) with sodium hydrosulfide or other thiolating agents.
  • Functional group modification: Existing imidazole derivatives can be modified to introduce the cyclopropyl and thiol functionalities through selective reactions.

These synthetic routes underscore the compound's accessibility for research and application.

The potential applications of (1-cyclopropyl-1H-imidazol-2-yl)methanethiol include:

  • Pharmaceutical development: As a lead compound for developing new drugs targeting various diseases due to its anticipated biological activities.
  • Agricultural chemistry: Possible use as a pesticide or herbicide, given the biological activity of similar compounds.
  • Material science: Utilization in creating functional materials that require sulfur-containing moieties.

Interaction studies involving (1-cyclopropyl-1H-imidazol-2-yl)methanethiol may focus on:

  • Protein-ligand interactions: Investigating how this compound binds to specific proteins or enzymes, which could reveal its mechanism of action.
  • Reactivity with biomolecules: Understanding how it interacts with nucleic acids or other cellular components could provide insights into its biological effects.

Such studies are crucial for assessing the safety and efficacy of this compound in therapeutic contexts.

Several compounds share structural similarities with (1-cyclopropyl-1H-imidazol-2-yl)methanethiol, including:

Compound NameStructureNotable Properties
1-MethylimidazoleStructureUsed as a solvent and catalyst
2-MercaptoimidazoleStructureExhibits antimicrobial activity
4-(1-cyclopropyl)-1H-imidazoleStructurePotential anticancer properties

Uniqueness

The uniqueness of (1-cyclopropyl-1H-imidazol-2-yl)methanethiol lies in its combination of a cyclopropyl group with a thiol functional group attached to an imidazole ring. This specific arrangement may enhance its biological activity compared to other similar compounds, making it a candidate for further exploration in medicinal chemistry and pharmacology.

XLogP3

0.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

154.05646950 g/mol

Monoisotopic Mass

154.05646950 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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